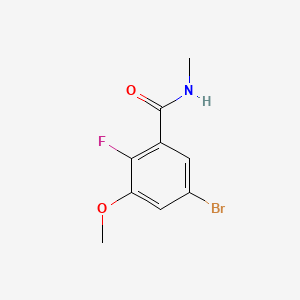

5-Bromo-2-fluoro-3-methoxy-N-methylbenzamide

Description

The exact mass of the compound this compound is 260.98007 g/mol and the complexity rating of the compound is 215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-3-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c1-12-9(13)6-3-5(10)4-7(14-2)8(6)11/h3-4H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMCAGARMVFSCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC(=C1)Br)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Halogenated and Methoxy Substituted Benzamides in Organic Chemistry

The benzamide (B126) framework is a prevalent structural motif in a multitude of biologically active compounds. researchgate.net The introduction of halogen atoms and methoxy (B1213986) groups to this core structure is a well-established strategy in medicinal chemistry to modulate the pharmacological profile of a molecule. tandfonline.com

Halogenation , the process of incorporating one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular structure, can significantly influence a compound's properties. drugdesign.org Halogens can alter the lipophilicity of a molecule, which in turn affects its ability to cross biological membranes. nih.gov Furthermore, the high electronegativity of halogens can create polarized bonds, leading to specific interactions with biological targets and potentially enhancing binding affinity. drugdesign.org The presence of a bromine atom, as in 5-Bromo-2-fluoro-3-methoxy-N-methylbenzamide, is known to contribute to the biological activities of various compounds. tandfonline.com Fluorine, in particular, is a popular choice in drug design due to its small size, which minimizes steric hindrance, and its ability to form strong carbon-fluorine bonds that can enhance metabolic stability. researchgate.nettandfonline.com

Methoxy-substituted benzamides also hold a significant place in organic and medicinal chemistry. The methoxy group (-OCH3) is an electron-donating group that can influence the electron density of the aromatic ring, thereby affecting the molecule's reactivity and interaction with other molecules. nih.gov The presence of a methoxy group can impact a compound's metabolic profile and its ability to form hydrogen bonds, which are crucial for molecular recognition in biological systems. nih.govresearchgate.net Studies have shown that the position of the methoxy group on the benzamide ring can be critical for its biological activity. nih.gov

The combination of both halogen and methoxy substituents on a benzamide scaffold, as seen in this compound, creates a unique electronic and steric environment. This polysubstitution allows for a fine-tuning of the molecule's properties, a strategy often employed in the rational design of new therapeutic agents and functional materials. nih.govnih.gov

Overview of the Research Landscape for 5 Bromo 2 Fluoro 3 Methoxy N Methylbenzamide

A thorough review of the current scientific literature indicates that dedicated research specifically focusing on 5-Bromo-2-fluoro-3-methoxy-N-methylbenzamide is limited. The compound is primarily available through various chemical suppliers, where it is listed as a research chemical or building block for organic synthesis. This suggests that while the compound is accessible for research purposes, extensive studies detailing its synthesis, characterization, and specific applications have not been widely published in peer-reviewed journals.

The available information is largely confined to basic chemical data, as summarized in the table below:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H9BrFNO2 |

| Molecular Weight | 262.08 g/mol |

| CAS Number | Not consistently available across all platforms |

The lack of extensive research publications on this specific molecule suggests that it may be a relatively new compound or a niche intermediate in a larger synthetic pathway that has not yet been the subject of focused investigation. The research landscape is therefore characterized by its potential rather than a history of established findings.

Scope and Objectives of Academic Inquiry Pertaining to the Chemical Compound

Strategic Approaches to Benzamide Core Synthesisnih.gov

The formation of the N-methylbenzamide core is a critical step that involves the creation of a stable amide bond. This is typically achieved by coupling a substituted benzoic acid derivative with methylamine (B109427). The efficiency and success of this reaction depend heavily on the method used to activate the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. nih.gov

Amide Bond Formation Techniquesnih.gov

Two principal pathways are commonly employed for the synthesis of amides from carboxylic acids: direct coupling using activating agents and conversion to a more reactive acid chloride intermediate. nih.govnih.gov

Modern amide synthesis frequently relies on coupling reagents that facilitate bond formation under mild conditions. Among the most common are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). nih.govcommonorganicchemistry.com

The reaction mechanism begins with the activation of the carboxylic acid by EDCI, which forms a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization if the carboxylic acid is chiral and can undergo side reactions. The addition of HOBt mitigates these issues by reacting with the O-acylisourea to form an HOBt-ester. commonorganicchemistry.comresearchgate.net This new intermediate is less reactive than the O-acylisourea but is more stable and highly susceptible to nucleophilic attack by an amine (in this case, methylamine). The amine attacks the carbonyl carbon of the HOBt-ester, forming the desired amide and regenerating HOBt, which can then participate in another catalytic cycle. researchgate.netacs.org The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often necessary to deprotonate the amine, enhancing its nucleophilicity. nih.govcommonorganicchemistry.com This method is advantageous due to its high yields and the fact that the major byproduct, a urea (B33335) derivative, is water-soluble and easily removed during workup. researchgate.net

Table 1: Common Reagents for Carboxylic Acid Activation

| Reagent Combination | Role of Reagents | Key Advantages |

|---|---|---|

| EDCI / HOBt | EDCI: Carbodiimide coupling agent, activates the carboxylic acid. HOBt: Additive that reduces side reactions and racemization, forms a reactive ester. researchgate.net | Mild reaction conditions, high yields, water-soluble byproducts. nih.govresearchgate.net |

| DCC / DMAP | DCC: Carbodiimide coupling agent. DMAP: Acyl transfer agent. | Effective for sterically hindered substrates. |

| HATU / DIPEA | HATU: Urinium-based coupling agent. DIPEA: Non-nucleophilic base. | Fast reaction rates, high efficiency for difficult couplings. nih.gov |

A more traditional yet highly effective method for amide bond formation involves a two-step process. First, the carboxylic acid is converted into a highly reactive acid chloride (or acyl chloride). This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orgcommonorganicchemistry.com

Thionyl chloride reacts with a carboxylic acid to produce the acid chloride, along with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture. masterorganicchemistry.com Oxalyl chloride is another common reagent that performs the same transformation, often in the presence of a catalytic amount of dimethylformamide (DMF). commonorganicchemistry.comresearchgate.net The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also gaseous. researchgate.net

Once formed, the acid chloride is not typically isolated but is reacted directly with the amine. The high electrophilicity of the carbonyl carbon in the acid chloride makes it very susceptible to nucleophilic attack.

Methylamine Condensation Strategiesnih.govcommonorganicchemistry.com

The second step in the acid chloride approach is the condensation with methylamine. The nitrogen atom in methylamine, with its lone pair of electrons, acts as a nucleophile, attacking the carbonyl carbon of the acid chloride. brainly.compearson.com This addition is followed by the elimination of the chloride ion, resulting in the formation of the N-methylbenzamide. brainly.com This reaction is a classic example of nucleophilic acyl substitution. pearson.com

Because the reaction generates hydrogen chloride (HCl) as a byproduct, a base is required to neutralize it. youtube.com Often, two equivalents of methylamine are used; one acts as the nucleophile, and the second acts as a base to scavenge the HCl produced. libretexts.org Alternatively, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can be added to the reaction mixture. libretexts.org The reaction is known as benzoylation when a benzoyl chloride is used. youtube.comdoubtnut.com

Table 2: Comparison of Amide Formation Strategies

| Method | Reagents | Steps | Byproducts | Considerations |

|---|---|---|---|---|

| Coupling Reagents | EDCI, HOBt, DIPEA, Amine | One-pot | Water-soluble urea, HOBt (regenerated) | Ideal for sensitive substrates; avoids harsh conditions. nih.govresearchgate.net |

| Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | Two steps | Gaseous (SO₂, HCl, CO₂, CO); Salt (from base) | Highly reactive intermediate; may not be suitable for molecules with acid-sensitive functional groups. masterorganicchemistry.comresearchgate.net |

Regioselective Introduction of Bromo and Fluoro Substituents on the Benzene (B151609) Ringbrainly.combrainly.comnih.gov

The precise placement of bromine and fluorine atoms on the benzene ring is governed by the principles of electrophilic aromatic substitution. The directing effects of the substituents already present on the ring dictate the position of incoming electrophiles. In the case of this compound, the methoxy (B1213986) group (-OCH₃) and the carboxyl-derived amide group (-CONHCH₃) are ortho-, para-directing, while the fluoro (-F) and bromo (-Br) groups are also ortho-, para-directing but deactivating. libretexts.org

The synthesis of the precursor, 5-bromo-2-fluoro-3-methoxybenzoic acid, requires a carefully orchestrated sequence of halogenation reactions. One plausible synthetic route could start with a more simply substituted benzene derivative, such as 4-fluoro-2-methoxybenzoic acid. Bromination of this substrate with bromine in acetic acid would likely lead to the introduction of a bromine atom at the C5 position, yielding 5-bromo-4-fluoro-2-methoxybenzoic acid. chemicalbook.com The directing power of the methoxy and carboxyl groups would favor substitution at this position.

Achieving the 2-fluoro, 3-methoxy, 5-bromo substitution pattern is more complex. A potential strategy could involve starting with a precursor like 2-methyl-3-amino-5-bromobenzoate. Through a Sandmeyer-type reaction, the amino group can be converted into a diazonium salt, which can then be transformed into a fluoro group using reagents like hexafluorophosphoric acid, a process known as the Balz-Schiemann reaction. google.com

The regioselectivity of bromination is highly dependent on the reaction conditions and the directing power of the existing substituents. Methoxy groups are strong activating, ortho-, para-directors due to resonance effects. nih.govrsc.org Therefore, in a molecule like 1-fluoro-2-methoxybenzene, bromination would be strongly directed to the position para to the methoxy group. Careful control of reagents and conditions, sometimes using milder brominating agents like N-bromosuccinimide (NBS), allows for selective halogenation. nih.govmdpi.com Zeolite catalysts have also been employed to enhance para-selectivity in the bromination of substituted benzenes. nih.govgoogle.com

Methoxy Group Installation and Functionalizationlibretexts.orgbrainly.com

The methoxy group (-OCH₃) is a key functional group in the target molecule. It is an electron-donating group that influences the reactivity and regioselectivity of the benzene ring in electrophilic substitution reactions. libretexts.orgwikipedia.org

There are several methods for installing a methoxy group onto an aromatic ring. The most common laboratory method is the Williamson ether synthesis, which involves the methylation of a corresponding phenol (B47542) (a hydroxy-substituted benzene). In this reaction, the phenol is first deprotonated with a base (like sodium hydroxide (B78521) or sodium hydride) to form a phenoxide ion. This highly nucleophilic anion then reacts with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in a nucleophilic substitution reaction to form the aryl methyl ether (anisole derivative). wikipedia.org

Alternatively, methoxy groups can be introduced through electrophilic substitution on the benzene ring using reagents like methyl iodide with a Lewis acid catalyst, though this is less common for highly substituted or deactivated rings. brainly.com Metal-catalyzed methylation of phenols or methoxylation of aryl halides also represent viable synthetic routes. wikipedia.org The choice of method depends on the available starting materials and the compatibility of the reaction conditions with other functional groups present on the molecule.

Advanced Synthetic Routes and Chemo-enzymatic Approaches for Analogues

Advanced synthetic strategies for compounds structurally related to this compound often begin with the synthesis of the corresponding benzoic acid precursor, 5-bromo-2-fluoro-3-methoxybenzoic acid. This intermediate can then be activated and reacted with methylamine to form the final N-methylbenzamide product.

One common approach to forming the amide bond is through the use of coupling agents. However, more advanced methods focus on catalytic processes that offer greater efficiency and atom economy. For instance, palladium-catalyzed reactions have been investigated for the N-methylation of benzamides, which could represent a potential route to the target molecule from a primary amide precursor.

From a chemo-enzymatic perspective, the formation of the amide bond is a key step where biocatalysis could be applied. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are well-known for their ability to catalyze amidation reactions. The enzymatic synthesis of aromatic amides using lipases has been shown to be effective, often proceeding under mild conditions with high selectivity. While a direct enzymatic synthesis of this compound has not been specifically reported, the general applicability of lipases to the amidation of substituted benzoic acids with amines suggests this as a viable and more environmentally benign alternative to traditional chemical methods.

The synthesis of N-methylated amides can also be approached through enzymatic N-methylation. While research in this area is ongoing, specific enzymes capable of methylating the nitrogen atom within an amide bond have been identified, offering a potential future route for the synthesis of such compounds.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic evaluation of various parameters, including temperature, solvent, catalyst loading, and reaction time.

In the context of a potential lipase-catalyzed amidation of 5-bromo-2-fluoro-3-methoxybenzoic acid with methylamine, several factors would need to be optimized. Drawing from studies on similar enzymatic amidations, the following parameters would be key:

Enzyme Selection and Loading: Immobilized lipases, such as Novozym 435 (CALB immobilized on acrylic resin), are often preferred for their stability and reusability. The optimal enzyme loading is a critical factor; insufficient enzyme leads to slow reaction rates, while excessive amounts can increase costs without a proportional increase in yield.

Temperature: Enzymatic reactions are highly sensitive to temperature. An optimal temperature maximizes the reaction rate without causing denaturation of the enzyme. For many lipase-catalyzed amidations, temperatures in the range of 40-60°C have been found to be effective.

Solvent: The choice of solvent can significantly impact enzyme activity and substrate solubility. While some enzymatic amidations can be performed in solvent-free systems, organic solvents are often necessary. The selection of a "green" solvent is increasingly important in sustainable synthesis.

Reaction Time: Monitoring the reaction progress over time is essential to determine the point of maximum conversion and avoid potential side reactions or product degradation. Studies on related enzymatic amidations have shown that optimal reaction times can significantly improve yields compared to non-optimized processes.

Below is a hypothetical data table illustrating the potential optimization of a lipase-catalyzed synthesis of an N-substituted benzamide, based on general principles observed in related research.

| Entry | Enzyme Loading (wt%) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

| 1 | 10 | 40 | Toluene | 24 | 65 |

| 2 | 15 | 50 | Toluene | 20 | 82 |

| 3 | 15 | 60 | Toluene | 19 | 89 |

| 4 | 20 | 50 | Toluene | 20 | 83 |

| 5 | 15 | 50 | Cyclohexane | 24 | 75 |

| 6 | 15 | 50 | Solvent-free | 24 | 78 |

This table is illustrative and based on general findings for lipase-catalyzed amidation reactions, not specific to this compound.

For chemical synthesis routes, optimization would focus on the choice of coupling agents, bases, and solvents to ensure efficient conversion of the carboxylic acid to the N-methylamide while minimizing side-product formation.

Nucleophilic Aromatic Substitution Reactions of the Bromine Atom

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups positioned ortho or para to the leaving group. uomustansiriyah.edu.iqmasterorganicchemistry.com In this compound, the bromine at the C-5 position is a potential leaving group. However, for a successful SNAr reaction, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile, and the resulting negative charge on the intermediate (a Meisenheimer complex) must be stabilized. libretexts.org

It is also noteworthy that in some cases, fluorine can be a better leaving group than bromine in SNAr reactions. youtube.comyoutube.com This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack, which is the rate-limiting step. youtube.com Therefore, depending on the reaction conditions and the nucleophile used, competitive substitution of the fluorine atom at C-2 could also be possible. researchgate.net

Coupling Reactions Involving the Bromo Moiety (e.g., Suzuki, Buchwald-Hartwig)

The bromine atom on the benzene ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an aryl halide. uzh.chresearchgate.net The carbon-bromine bond at the C-5 position of this compound is well-suited for this transformation. This reaction would allow for the introduction of a wide variety of alkyl, alkenyl, or aryl groups at this position. The reaction typically requires a palladium catalyst (like Pd(PPh₃)₄), a phosphine (B1218219) ligand, and a base (such as Cs₂CO₃ or K₃PO₄). uzh.chnih.govnih.gov

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgyoutube.com The bromo group of the title compound can readily participate in Buchwald-Hartwig amination to synthesize various N-aryl derivatives. The reaction is catalyzed by a palladium complex and requires a suitable phosphine ligand (such as XPhos or BINAP) and a strong base (like sodium tert-butoxide). wikipedia.orgnih.gov This method is generally preferred over traditional methods like nucleophilic aromatic substitution for amine synthesis due to its broader substrate scope and milder conditions. wikipedia.org

Interactive Table: Examples of Potential Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Fluoro-3-methoxy-N-methyl-[1,1'-biphenyl]-5-carboxamide |

| Suzuki | Methylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 2-Fluoro-3-methoxy-N,5-dimethylbenzamide |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | N⁵-Aryl-2-fluoro-3-methoxy-N¹-methylbenzene-1,5-dicarboxamide |

| Buchwald-Hartwig | Pyrrolidine | [Pd(allyl)Cl]₂ / t-BuXPhos | LiHMDS | 2-Fluoro-3-methoxy-N-methyl-5-(pyrrolidin-1-yl)benzamide |

Electrophilic Aromatic Substitution Dynamics on the Benzene Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. msu.edu The outcome of such a reaction on a substituted benzene is determined by the directing effects and activating/deactivating nature of the substituents already present. uomustansiriyah.edu.iqmsu.edu In this compound, there are two vacant positions for substitution: C-4 and C-6.

The directing effects of the existing groups are as follows:

-OCH₃ (methoxy) at C-3: A powerful activating group and an ortho, para-director. It strongly directs incoming electrophiles to positions C-2 (blocked), C-4, and C-6.

-F (fluoro) at C-2: A deactivating group due to its strong inductive effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. It directs to positions C-1 (blocked), C-3 (blocked), and C-5 (blocked).

-Br (bromo) at C-5: A deactivating group that is an ortho, para-director. It directs to positions C-4 and C-6.

-CONHCH₃ (N-methylamide) at C-1: A deactivating group and a meta-director. It directs incoming electrophiles to positions C-3 (blocked) and C-5 (blocked).

When considering the additive effects of these substituents, the powerful activating and ortho, para-directing methoxy group at C-3 will have the most dominant influence. openstax.org Both the methoxy and bromo groups direct incoming electrophiles to positions C-4 and C-6. Therefore, electrophilic substitution, such as nitration or halogenation, is expected to yield a mixture of products substituted at the C-4 and C-6 positions. The more powerful activating group generally dictates the outcome when directing effects are opposed. openstax.orglibretexts.org However, in this case, the effects of the key directing groups are reinforcing. libretexts.org Steric hindrance is another factor to consider; the C-4 position is flanked by the methoxy and bromo groups, while the C-6 position is adjacent to the bromo group. This might lead to a preference for substitution at one site over the other.

Reactivity of the Amide Functional Group

The N-methylamide functional group has its own characteristic reactivity, although it is generally stable. The primary reactions involving the amide group are hydrolysis and reduction.

Hydrolysis: Amides can be hydrolyzed back to their constituent carboxylic acid and amine under either acidic or basic conditions, though this often requires harsh conditions like heating with strong acid or base. rsc.orgacs.orgosti.gov For this compound, acidic or basic hydrolysis would yield 5-bromo-2-fluoro-3-methoxybenzoic acid and methylamine. rsc.org The mechanism for alkaline hydrolysis typically involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. acs.org

Reduction: The amide group can be reduced to an amine. A common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). This reaction would convert the N-methylamide group into a secondary amine, yielding (5-bromo-2-fluoro-3-methoxyphenyl)-N-methylmethanamine. This transformation is a valuable synthetic tool for converting amides into the corresponding amines.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Fluoro 3 Methoxy N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a hypothetical ¹H NMR spectrum of 5-Bromo-2-fluoro-3-methoxy-N-methylbenzamide, distinct signals would be expected for each type of proton in the molecule. The aromatic region would likely display two doublets corresponding to the two aromatic protons. Due to the electronegativity of the adjacent fluorine and bromine atoms, these protons would be expected to resonate at lower field strengths. The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The N-methyl group (-NHCH₃) would also appear as a singlet, though its chemical shift could be variable depending on the solvent and concentration, often appearing more downfield upon amide bond formation. The amide proton (-NH) would likely be observed as a broad singlet, and its chemical shift would be highly dependent on solvent and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~7.0 - 8.0 | d |

| Methoxy (-OCH₃) | ~3.9 | s |

| N-Methyl (-CH₃) | ~2.8 - 3.0 | d (due to coupling with NH) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would give rise to a distinct signal. The carbonyl carbon of the amide group is characteristically deshielded and would appear significantly downfield, typically in the range of 160-170 ppm. The aromatic carbons would produce a series of signals in the aromatic region of the spectrum (~110-160 ppm), with the carbons directly bonded to electronegative substituents (bromine, fluorine, oxygen) showing distinct chemical shifts. The methoxy carbon and the N-methyl carbon would appear at higher field strengths.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~165 |

| Aromatic C-Br | ~115 |

| Aromatic C-F | ~150-160 (doublet due to C-F coupling) |

| Aromatic C-O | ~155 |

| Other Aromatic C | ~110-135 |

| Methoxy (-OCH₃) | ~56 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-substituted Analogues

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. In the case of this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom on the aromatic ring. Furthermore, coupling between the fluorine and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) would provide valuable structural information.

Advanced NMR Techniques (e.g., 2D NMR for connectivity)

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structural assignment. A COSY spectrum would reveal the coupling relationships between protons, helping to assign the aromatic protons. An HSQC spectrum would correlate directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion. This precise mass measurement would allow for the unambiguous confirmation of the molecular formula, C₉H₉BrFNO₂. A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, which is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for benzamides include cleavage of the amide bond, leading to the formation of a benzoyl cation. Subsequent fragmentations of the aromatic ring would also be expected, providing clues to the substitution pattern.

Table 3: Predicted Major Ions in the Mass Spectrum of this compound

| m/z | Ion Structure |

|---|---|

| 261/263 | [M]⁺ (Molecular ion) |

| 230/232 | [M - OCH₃]⁺ |

| 202/204 | [M - CONHCH₃]⁺ |

| 105 | [C₆H₅CO]⁺ (from a related benzamide) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a critical technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can deduce the presence of characteristic bonds, such as C=O (carbonyl), N-H (amine/amide), C-O (ether), C-F (fluoro), and C-Br (bromo) bonds, which are expected in the structure of this compound. A detailed analysis would typically involve assigning the observed absorption bands to specific vibrational modes of the molecule.

Table 1: Expected IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

| Amide | C=O stretch | 1680 - 1630 |

| Amide | N-H bend | 1640 - 1550 |

| Amide | N-H stretch | 3500 - 3100 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Ether | C-O stretch | 1260 - 1000 |

| Fluoroalkane | C-F stretch | 1400 - 1000 |

| Bromoalkane | C-Br stretch | 690 - 515 |

Note: This table represents generalized expected ranges and the actual values for the target compound may vary due to the specific molecular environment.

Without experimental or computationally predicted IR spectral data for this compound, a specific analysis and assignment of its vibrational frequencies cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound, as well as information about its crystal packing and intermolecular interactions, such as hydrogen bonding.

A crystallographic study would yield a detailed structural model and crystallographic data, typically summarized in a table.

Table 2: Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

| Chemical formula | C₉H₉BrFNO₂ |

| Formula weight | 262.08 g/mol |

| Crystal system | [Not Available] |

| Space group | [Not Available] |

| Unit cell dimensions | a = [N/A] Å, b = [N/A] Å, c = [N/A] Å |

| α = [N/A]°, β = [N/A]°, γ = [N/A]° | |

| Volume | [Not Available] ų |

| Z (molecules per unit cell) | [Not Available] |

| Density (calculated) | [Not Available] g/cm³ |

| R-factor | [Not Available] |

As no published crystal structure for this compound could be located, the specific details of its solid-state conformation and packing remain unknown.

Conformational Analysis via Spectroscopic and Computational Methods

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This is crucial for understanding a molecule's reactivity, biological activity, and physical properties. Such studies are often carried out using a combination of spectroscopic techniques (like NMR) and computational modeling (such as Density Functional Theory - DFT).

For this compound, key areas of conformational flexibility would include the rotation around the C-N amide bond and the bonds connecting the methoxy group to the aromatic ring. Computational methods could predict the relative energies of different conformers and the energy barriers for their interconversion.

In the absence of dedicated studies on this molecule, a detailed discussion of its conformational preferences, including the planarity of the amide group and the orientation of the substituents on the benzene (B151609) ring, cannot be conducted.

Computational Chemistry and Theoretical Studies on 5 Bromo 2 Fluoro 3 Methoxy N Methylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a powerful quantum mechanical method to investigate the electronic properties of molecules. For a compound like 5-Bromo-2-fluoro-3-methoxy-N-methylbenzamide, DFT calculations would be instrumental in optimizing its three-dimensional geometry and elucidating its electronic structure. Such calculations could predict key parameters like bond lengths, bond angles, and dihedral angles.

A crucial aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding a molecule's reactivity. The HOMO-LUMO energy gap, for instance, is an indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack, and positive potential near the hydrogen atoms.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides insights into the static electronic structure, molecular dynamics (MD) simulations can be employed to explore the dynamic behavior of this compound. MD simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape.

For a molecule with several rotatable bonds, such as the amide and methoxy (B1213986) groups in the target compound, MD simulations can identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets or other molecules in a condensed phase.

MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one could investigate how they pack in a solid state or interact in a solution. These simulations can reveal the nature and strength of non-covalent interactions like hydrogen bonding, halogen bonding, and van der Waals forces.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. If a series of related benzamides, including this compound, were synthesized and tested for a specific biological activity, QSAR could be used to build a predictive model.

The first step in QSAR is to calculate a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical model is then developed to find a mathematical relationship between these descriptors and the observed biological activity.

Such a model could then be used to predict the activity of new, unsynthesized benzamide (B126) derivatives, thereby guiding the design of more potent compounds. For this compound, QSAR could help in understanding how the bromo, fluoro, and methoxy substituents contribute to its potential biological effects.

Prediction of Spectroscopic Properties from First Principles

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules from first principles. For this compound, these predictions can be compared with experimental data to confirm its structure and provide a deeper understanding of its vibrational and electronic transitions.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum. This allows for the assignment of specific peaks to the stretching and bending modes of different functional groups, such as the C=O of the amide, the C-F bond, and the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts can be invaluable in interpreting complex experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide information about the electronic structure and the nature of the chromophores within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Corresponding Functional Group/Atom |

| IR | ~1650 cm⁻¹ | Amide C=O stretch |

| ¹³C NMR | ~115 ppm (J_CF ≈ 250 Hz) | Carbon attached to Fluorine |

| ¹H NMR | ~3.9 ppm | Methoxy group protons |

| UV-Vis | λ_max ≈ 280 nm | π → π* transition in the aromatic ring |

Reaction Pathway and Transition State Analysis

Computational methods can also be used to explore the potential chemical reactions of this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, the structures of any intermediates, and the geometries and energies of the transition states.

For example, one could computationally investigate the susceptibility of the aromatic ring to nucleophilic aromatic substitution, or the hydrolysis of the amide bond. Transition state theory can then be used to calculate the activation energies and reaction rates for these processes. This information is crucial for understanding the chemical stability of the compound and for designing synthetic routes to new derivatives.

Based on a comprehensive search of available scientific literature, there is currently no published research detailing the biological activity or molecular mechanism of action for the chemical compound this compound.

Therefore, it is not possible to provide information on its interaction with specific molecular targets, in vitro binding affinity, enzymatic inhibition or activation, modulation of intracellular signaling pathways, or structure-activity relationships as requested in the article outline.

Scientific research on novel chemical entities is an ongoing process, and information regarding the biological effects of this specific compound may become available in the future as new studies are published. At present, however, the data required to generate the requested article does not exist in the public domain.

In Vitro Cellular Target Engagement Studies of this compound Remain Uncharacterized

Despite the importance of understanding the molecular interactions of novel chemical entities, detailed in vitro cellular target engagement studies for the compound this compound are not publicly available in the current scientific literature.

Extensive searches of research databases and scientific publications did not yield specific data on the biological targets or the molecular mechanism of action for this particular compound. While the broader class of substituted benzamides has been investigated for various therapeutic applications, including as antipsychotics, antiemetics, and potential anticancer agents, the specific effects of the combination of bromo, fluoro, and methoxy substitutions on the N-methylbenzamide scaffold have not been elucidated in published in vitro studies.

In general, in vitro cellular target engagement studies are crucial for drug discovery and development. These studies aim to identify the specific molecular targets with which a compound interacts within a cellular context. Common techniques employed in such studies include:

Binding Assays: These experiments measure the affinity of a compound for a specific protein target, such as a receptor or an enzyme. This is often expressed as a dissociation constant (Kd) or an inhibition constant (Ki).

Enzymatic Assays: If the target is an enzyme, these assays determine how the compound affects the enzyme's activity, identifying it as an inhibitor or an activator.

Cellular Thermal Shift Assays (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein upon compound binding in intact cells.

Reporter Gene Assays: These are used to measure the activation or inhibition of a specific signaling pathway within a cell in response to the compound.

Affinity Chromatography and Mass Spectrometry: These techniques can be used to isolate and identify the cellular proteins that bind to the compound of interest.

Without such studies for this compound, its biological activity and potential therapeutic applications remain speculative. The structure-activity relationship (SAR) of this compound, which would be informed by target engagement data, is therefore unknown.

Further research is required to determine the cellular targets and molecular mechanisms of this compound to understand its pharmacological potential.

Applications of 5 Bromo 2 Fluoro 3 Methoxy N Methylbenzamide As a Synthetic Intermediate and Precursor

Role in the Synthesis of Complex Heterocyclic Systems

While direct literature examples detailing the use of 5-Bromo-2-fluoro-3-methoxy-N-methylbenzamide in the synthesis of complex heterocyclic systems are not extensively documented, the inherent reactivity of its constituent functional groups suggests its high potential in this area. The ortho-fluoro benzamide (B126) substructure is a known precursor for the synthesis of quinazolinones. This transformation can be achieved through a base-promoted intramolecular nucleophilic aromatic substitution (SNAr) reaction with various amides, followed by cyclization. The presence of the bromine and methoxy (B1213986) groups on the benzamide ring could be leveraged to further functionalize the resulting quinazolinone core, leading to a variety of complex heterocyclic systems.

Furthermore, the bromine atom can serve as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various heterocyclic moieties. For instance, coupling with heterocyclic boronic acids or stannanes could lead to the formation of bi-heterocyclic systems, which are common motifs in pharmacologically active compounds.

Derivatization to Access Diverse Chemical Libraries

The multi-functional nature of this compound makes it an ideal starting material for the generation of diverse chemical libraries for high-throughput screening. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions. These reactions allow for the introduction of a vast array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, at the 5-position of the benzene (B151609) ring.

The following table illustrates the potential for diversification through Suzuki-Miyaura coupling:

| Reagent | Catalyst/Ligand | Base | Product |

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Aryl-2-fluoro-3-methoxy-N-methylbenzamide |

| Heteroarylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 5-Heteroaryl-2-fluoro-3-methoxy-N-methylbenzamide |

| Alkylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 5-Alkyl-2-fluoro-3-methoxy-N-methylbenzamide |

This systematic variation of the substituent at the 5-position can lead to the rapid generation of a large library of analogues, which can then be screened for desired biological activities.

Integration into Multi-Step Organic Synthesis Pathways

This compound is well-suited for integration into multi-step organic synthesis pathways due to the orthogonal reactivity of its functional groups. The bromine atom can be selectively transformed through metallation or cross-coupling reactions without affecting the other functional groups under appropriate conditions. For example, a Grignard reagent can be formed from the bromide, which can then be reacted with various electrophiles.

Subsequently, the fluorine atom can be utilized for nucleophilic aromatic substitution, or the methoxy and N-methylbenzamide groups can be modified. This stepwise functionalization allows for the controlled and predictable construction of complex target molecules. A hypothetical synthetic sequence could involve an initial Suzuki-Miyaura coupling at the bromine position, followed by a nucleophilic aromatic substitution of the fluorine atom, and finally, modification of the amide or ether functionalities.

Development of Novel Methodologies Utilizing its Functional Groups

The unique combination of functional groups in this compound presents opportunities for the development of novel synthetic methodologies. For instance, the ortho-fluoro and N-methylamide groups could participate in directed C-H activation reactions, allowing for the introduction of new functional groups at the adjacent C-H bond.

Additionally, the interplay between the electronic properties of the bromo, fluoro, and methoxy substituents could be exploited in the development of novel tandem reactions. For example, a sequence involving an initial metal-catalyzed cross-coupling at the bromine position followed by an intramolecular cyclization involving the amide nitrogen and the newly introduced substituent could provide a rapid entry into complex polycyclic systems.

Precursor in Medicinal Chemistry Lead Optimization (Molecular Scaffolds)

In the realm of medicinal chemistry, substituted benzamides are recognized as privileged structures that can serve as scaffolds for the development of new therapeutic agents. While direct evidence for this compound is limited, the closely related compound, 5-fluoro-2-methoxy-benzamide, has been utilized as a key intermediate in the synthesis of a potent and selective Bruton's Tyrosine Kinase (BTK) inhibitor.

BTK is a clinically validated target for the treatment of certain B-cell malignancies. The synthesis of this inhibitor involves the coupling of 5-fluoro-2-methoxy-benzoyl chloride with a substituted aminomethylbenzoic acid. This compound could similarly serve as a precursor for analogous BTK inhibitors or other kinase inhibitors. The bromine atom provides a convenient point for modification to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of lead compounds.

The following table outlines a potential synthetic application based on the known synthesis of a BTK inhibitor:

| Precursor | Key Transformation | Resulting Scaffold | Potential Target Class |

| This compound | Suzuki-Miyaura coupling with a boronic ester-containing fragment | Biaryl-substituted benzamide | Kinase inhibitors |

| This compound | Nucleophilic aromatic substitution of the fluorine atom with a nitrogen nucleophile | Diaminobenzamide derivative | Protease inhibitors |

The ability to systematically modify the structure of this compound makes it a valuable tool for medicinal chemists in the process of lead optimization, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.

Analytical Methodologies for Research Scale Characterization

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 5-Bromo-2-fluoro-3-methoxy-N-methylbenzamide and for monitoring the progress of its synthesis. This technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For substituted benzamides, reversed-phase HPLC is a common and effective method. nih.govresearchgate.net

In a typical application, a reversed-phase C18 column is used, where the stationary phase is nonpolar. researchgate.netcabidigitallibrary.org The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netsielc.com The separation is based on the principle that more polar compounds will elute earlier, while less polar compounds will be retained longer by the nonpolar stationary phase. Given the structure of this compound, it is a moderately polar molecule, and its retention time can be modulated by adjusting the solvent composition of the mobile phase. Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule will absorb UV light at a specific wavelength, typically around 254 nm. researchgate.net

By analyzing the chromatogram, the purity of a sample can be determined by comparing the peak area of the main compound to the total area of all peaks. For reaction monitoring, small aliquots of the reaction mixture can be injected at different time points to track the consumption of starting materials and the formation of the product.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be employed to assess its purity and to identify any volatile byproducts from its synthesis.

In GC-MS analysis, the sample is vaporized and introduced into a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would be expected. The molecular ion peak would be observed, and key fragments would likely arise from the cleavage of the amide bond, loss of the methyl group, and cleavage of the bromine atom. researchgate.netyoutube.comlibretexts.org The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments. youtube.com

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

| m/z (predicted) | Fragment Identity |

| 261/263 | [M]+ (Molecular Ion) |

| 230/232 | [M - OCH3]+ |

| 202/204 | [M - CONHCH3]+ |

| 182 | [M - Br]+ |

| 154 | [M - Br - CO]+ |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. chemistryhall.com It operates on the same principle of separation as column chromatography, involving a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). silicycle.com

To monitor the synthesis of this compound, a small spot of the reaction mixture is applied to the TLC plate alongside spots of the starting materials. The plate is then placed in a developing chamber with an appropriate solvent system. The choice of eluent is crucial for achieving good separation. A common starting point for aromatic amides is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. silicycle.com The ratio can be adjusted to optimize the separation.

After the solvent has moved up the plate, the plate is removed and visualized. Since this compound contains a chromophore, the spots can often be visualized under UV light. reddit.com Alternatively, staining agents like potassium permanganate (B83412) can be used. reddit.com The progress of the reaction is determined by the disappearance of the starting material spots and the appearance of the product spot, which will have a different retention factor (Rf) value. chemistryhall.com

Table 3: Typical TLC Solvent Systems for Aromatic Amides

| Solvent System (v/v) | Polarity | Typical Application |

| 30% Ethyl Acetate in Hexanes | Low to Medium | Good for a wide range of aromatic compounds. |

| 5% Methanol in Dichloromethane | Medium | Useful for more polar amides. silicycle.com |

| 50% Acetone in Petroleum Ether | Medium | Alternative solvent system for separation. reddit.com |

Quantitative Analytical Techniques (e.g., Titration) for Material Assessment

While chromatographic techniques are excellent for purity assessment, quantitative methods like titration can be used for the accurate determination of the amount of a substance. libretexts.org Titration involves the reaction of a solution of the analyte with a solution of a reagent of known concentration (the titrant). libretexts.org

For a compound like this compound, while not a common practice for complex organic molecules in a research setting, a quantitative analysis via titration could be devised. For instance, the amide functionality could potentially be hydrolyzed under basic conditions to yield a carboxylic acid and an amine. The resulting carboxylic acid could then be titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521), using a suitable indicator. libretexts.org However, this would be a destructive method and is generally less preferred than non-destructive techniques like HPLC with a calibrated standard.

Alternatively, if the compound were to be analyzed for its basic or acidic properties, a non-aqueous titration could be employed. Given the presence of the amide group, it is weakly basic and could theoretically be titrated in a non-aqueous acidic solvent with a strong acid titrant. The endpoint of the titration can be determined using a colorimetric indicator or by potentiometric means. google.com

Table 4: Overview of a Potential Titrimetric Approach

| Titration Type | Analyte Functionality | Titrant | Principle |

| Acid-Base Titration (after hydrolysis) | Carboxylic acid | Standardized NaOH | Neutralization reaction |

| Non-aqueous Titration | Amide (weak base) | Perchloric acid in acetic acid | Protonation of the amide |

Future Research Directions and Unexplored Avenues

Advanced Mechanistic Investigations of its Reactivity

Detailed mechanistic studies on the reactivity of this compound, particularly in the context of its interactions with biological macromolecules, would be highly valuable. This could involve kinetic studies and the use of advanced spectroscopic techniques to probe its binding modes.

Development of New Applications in Materials Science or Catalysis

While the primary focus is often on medicinal chemistry, the unique electronic properties of this highly substituted aromatic compound could make it a candidate for applications in materials science, for example, as a component in organic light-emitting diodes (OLEDs) or as a ligand in catalysis.

Further Elucidation of Molecular Interaction Profiles

A thorough investigation of its binding profile against a panel of biological targets, such as a broad range of kinases, would be a crucial step in identifying its potential therapeutic applications. Techniques like X-ray crystallography of the compound in complex with its target would provide invaluable insights into its binding mode.

Computational Design of Enhanced Analogues for Specific Molecular Targets

Computational modeling and in silico screening can be employed to design and predict the activity of new analogs of 5-Bromo-2-fluoro-3-methoxy-N-methylbenzamide. tandfonline.com By systematically modifying the substituents and evaluating their predicted binding affinities for specific targets, more potent and selective compounds could be developed.

Q & A

Q. What are the key synthetic pathways for preparing 5-Bromo-2-fluoro-3-methoxy-N-methylbenzamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzamide scaffold. A representative method includes:

Bromination and Methoxylation : Reacting 5-bromo-2-hydroxybenzoic acid with iodomethane (CH₃I) and potassium carbonate (K₂CO₃) under reflux to introduce the methoxy group .

Amide Formation : Treating the intermediate with methylamine (CH₃NH₂) in tetrahydrofuran (THF) under nitrogen, followed by coupling agents like SOCl₂ for activation .

Fluorination : Fluorine introduction via halogen exchange or directed ortho-metalation strategies, often using fluorinating agents like Selectfluor .

Critical Parameters : Temperature control (e.g., 80°C for methoxylation), solvent selection (THF/MeOH/H₂O mixtures), and inert atmosphere (N₂) to prevent side reactions .

Q. Which analytical techniques are most reliable for structural confirmation?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies substituent positions (e.g., methoxy at δ 3.3–3.5 ppm, aromatic protons in the range δ 7.0–8.5 ppm) .

- ¹⁹F NMR : Confirms fluorine incorporation (δ -110 to -120 ppm for aryl-F) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₀H₁₀BrFNO₂: ~290 Da) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry (if crystalline derivatives are available) .

Q. How can purity be ensured during synthesis?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) to separate brominated byproducts .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility data .

- HPLC Analysis : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities <1% .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .

- Catalyst Selection : Evaluate palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps to reduce halogenated byproducts .

- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, stoichiometry, reaction time). For example, higher yields (>75%) are achieved at 80°C with a 1.2:1 molar ratio of methylamine to acid chloride .

Q. How do electronic effects of substituents (Br, F, OMe) influence reactivity?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects of Br/F, which activate the benzene ring for electrophilic substitution at the para position relative to methoxy .

- Experimental Validation : Competitive reactions with substituted benzamides show that electron-deficient aryl rings favor nucleophilic amidation over hydrolysis .

Q. How to resolve contradictions between spectroscopic data and expected structures?

- Methodological Answer :

- Case Study : If ¹H NMR shows unexpected splitting (e.g., doublet for a single proton), consider dynamic effects like restricted rotation of the N-methyl group or halogen-halogen coupling .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-group) to confirm assignment of methyl peaks .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals; for example, NOE correlations between methoxy and adjacent protons confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.